7,8-Dimethoxyflavone
Overview
Description
7,8-Dimethoxyflavone is a dimethoxyflavone that is the 7,8-dimethyl ether derivative of 7,8-dihydroxyflavone1. It has a role as a plant metabolite and an anti-inflammatory agent12.
Synthesis Analysis
The synthesis of 7,8-Dimethoxyflavone involves the introduction of electron-withdrawing groups on ring B such as Br or NO2, which significantly enhances the activity3. Partial demethylation using AlCl3 yields the 6,7-dimethoxyflavone analogs3.
Molecular Structure Analysis
The molecular structure of 7,8-Dimethoxyflavone is C17H14O41. It is functionally related to 7,8-dihydroxyflavone1.
Chemical Reactions Analysis
The chemical reactions of 7,8-Dimethoxyflavone involve the formation of an O-demethylated product of 3′57triOHF4.
Physical And Chemical Properties Analysis
7,8-Dimethoxyflavone has a molecular weight of 282.29 g/mol18. It has a topological polar surface area of 44.8 Ų1. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors1.
Scientific Research Applications
Cytotoxicity against Cancer Cells : Structural modifications of compounds related to 7,8-Dimethoxyflavone have demonstrated cytotoxic effects against HepG2 and T47D cell lines, suggesting potential for cancer treatment (Yenjai et al., 2009).
Anti-inflammatory Activity : 7,8-Dimethoxyflavone exhibited comparable anti-inflammatory effects to aspirin in a rat paw edema model, indicating potential for treating inflammation (Panthong et al., 1989).
Microbial Metabolism : Microbial transformation of 7,8-Dimethoxyflavone by fungi like Mucor ramannianus and Aspergillus flavus has yielded various metabolites, revealing insights into the metabolic pathways of this compound (Herath et al., 2009).
Antidiabetic and Hypolipidemic Effects : In diabetic rat models, 7,8-Dimethoxyflavone significantly reduced blood sugar levels and improved lipid profiles, suggesting its utility in managing diabetes and associated dyslipidemia (Xie et al., 2019).
Anti-invasive Activity : Certain derivatives of 7,8-Dimethoxyflavone have shown anti-invasive properties in human mammary carcinoma cells, indicating potential in cancer therapy (Parmar et al., 1994).
Pharmacokinetics and Tissue Distribution : Studies on the pharmacokinetics and tissue distribution of 7,8-Dimethoxyflavone in mice have provided critical information for evaluating its therapeutic potential in vivo (Bei & An, 2016).
Neurogenesis and Antidepressant Effects : A synthetic derivative of 7,8-Dimethoxyflavone has shown potent antidepressant effects and the ability to promote neurogenesis, indicating potential for treating depression and other neurological disorders (Liu et al., 2010).
Antinociceptive Effects : Certain dimethoxy flavones, including 7,8-Dimethoxyflavone, have demonstrated significant antinociceptive effects in mice, suggesting potential for pain management (Pandurangan et al., 2014).
Application in Chemoprevention : 7,8-Dimethoxyflavone has shown high tissue accumulation and limited metabolism in a fish model, indicating its potential as a chemopreventive molecule (Tsuji et al., 2006).
Drug Interaction Potential : Continuous ingestion of 7,8-Dimethoxyflavone may influence the expression of liver enzymes, affecting the metabolism of drugs like midazolam (Ochiai et al., 2018).
Safety And Hazards
When handling 7,8-Dimethoxyflavone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye9. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak9.
Future Directions
Based on the current research status of 7,8-Dimethoxyflavone, future research directions should be carried out from the following aspects to improve the survival rate of 7,8-Dimethoxyflavone in future clinical trials10. First, the chemical structure of 7,8-Dimethoxyflavone needs to be optimized10. The compound has been widely investigated in neuropsychiatric disorders, including Alzheimer’s disease (AD), Parkinson’s disease (PD), depression, and memory impairment1110.
properties
IUPAC Name |
7,8-dimethoxy-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-14-9-8-12-13(18)10-15(11-6-4-3-5-7-11)21-16(12)17(14)20-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRQQECDVUXBCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351009 | |
Record name | 7,8-Dimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dimethoxyflavone | |
CAS RN |
65548-54-1 | |
Record name | 7,8-Dimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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